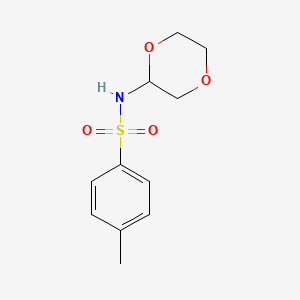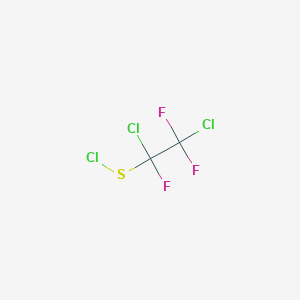
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane can be achieved through several methods. One common approach involves the reaction of 1,2,2-trichloro-1,1-difluoroethane with a sulfur-containing reagent under specific conditions. For example, the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane in the presence of zero-valent zinc and solvents such as methanol, dimethyl formamide, or ethanol at 80°C can yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as the reaction of trichloroethylene with hydrogen fluoride to form intermediate compounds, followed by further reactions to introduce the sulfur and chlorine atoms .
化学反应分析
Types of Reactions
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out under controlled temperature and pressure conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like zinc can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions may produce sulfoxides or sulfones.
科学研究应用
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen and sulfur atoms into target molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive halogen and sulfur groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
作用机制
The mechanism of action of 1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane involves its ability to interact with various molecular targets through its reactive halogen and sulfur atoms. These interactions can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The compound’s reactivity is primarily due to the presence of electronegative halogen atoms and the sulfur group, which can form covalent bonds with nucleophilic sites on target molecules .
相似化合物的比较
Similar Compounds
1,2-Dichloro-1,2-difluoroethane: A similar compound with two fluorine atoms instead of three, used as an intermediate in the production of other chemicals.
1,2-Dichloro-1,1-difluoroethane: Another related compound with different halogenation patterns, used in refrigerants and solvents.
Uniqueness
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane is unique due to the presence of both chlorine and sulfur atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in industrial processes requiring specialized reagents .
属性
CAS 编号 |
10469-72-4 |
|---|---|
分子式 |
C2Cl3F3S |
分子量 |
219.4 g/mol |
IUPAC 名称 |
(1,2-dichloro-1,2,2-trifluoroethyl) thiohypochlorite |
InChI |
InChI=1S/C2Cl3F3S/c3-1(6,7)2(4,8)9-5 |
InChI 键 |
WHRZPLONGINZFS-UHFFFAOYSA-N |
规范 SMILES |
C(C(F)(SCl)Cl)(F)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


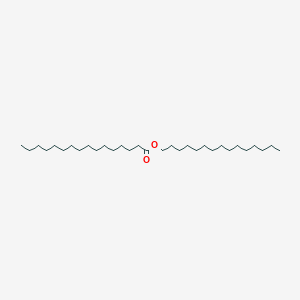

phosphanium bromide](/img/structure/B14717137.png)
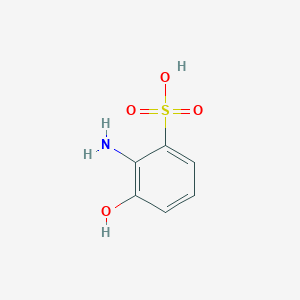

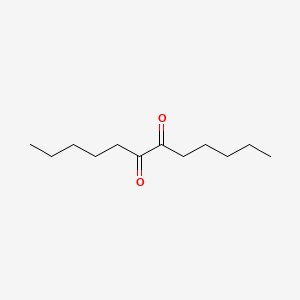
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)


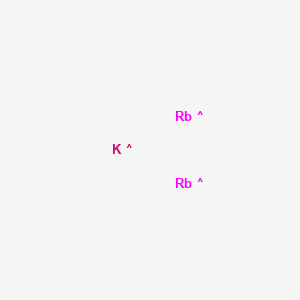
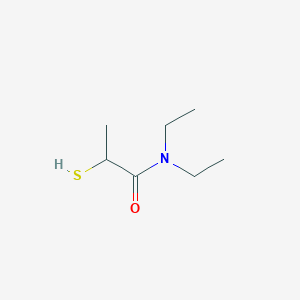
![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
